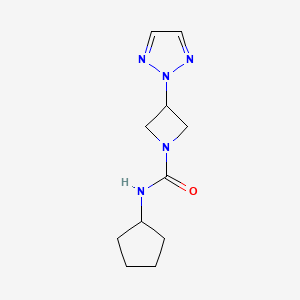
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives, which includes “N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide”, often involves a copper (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction is part of click chemistry and allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazole .Molecular Structure Analysis
The molecular structure of “N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide” includes a 1,2,3-triazole moiety, which is a nitrogen-containing heterocycle with three nitrogen atoms in the ring . This structure is stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .Physical And Chemical Properties Analysis
The molecular weight of “N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide” is 235.291. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Mecanismo De Acción
While the specific mechanism of action for “N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide” is not mentioned in the search results, 1,2,3-triazoles are known for their potential for various biological activities, including antiviral activity . They can interact with biomolecular targets and improve solubility due to their ability to form hydrogen bonding and bipolar interactions .
Direcciones Futuras
The future directions for “N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide” and similar 1,2,3-triazole derivatives could involve further exploration of their potential biological activities. Given their diverse properties and various biological activities, these compounds could be the focus of future research in medicinal chemistry .
Propiedades
IUPAC Name |
N-cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c17-11(14-9-3-1-2-4-9)15-7-10(8-15)16-12-5-6-13-16/h5-6,9-10H,1-4,7-8H2,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEJWWHISACIMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-3-(triazol-2-yl)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2356571.png)
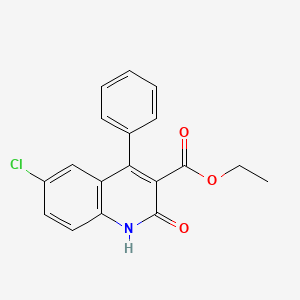
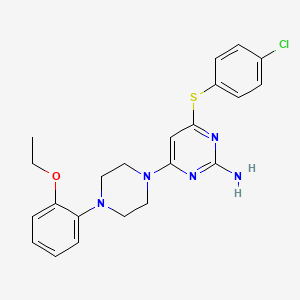




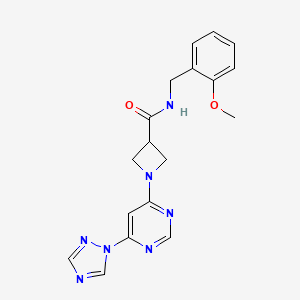

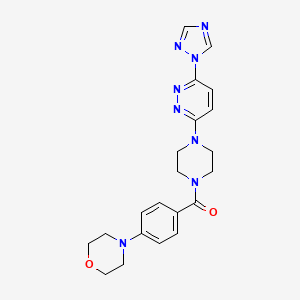
![Propan-2-yl 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2356589.png)
![8-(4-Benzylpiperidin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-3-methylpurine-2,6-dione](/img/structure/B2356590.png)
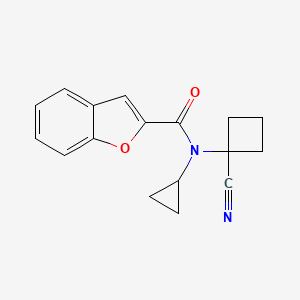
![1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2356592.png)